molecular formula C14H25NO4 B1371624 4-(1-Boc-piperidin-3-yl)-butyric acid CAS No. 318536-95-7

4-(1-Boc-piperidin-3-yl)-butyric acid

Cat. No.: B1371624
CAS No.: 318536-95-7
M. Wt: 271.35 g/mol
InChI Key: VOVUQUJJLJBFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Boc-piperidin-3-yl)-butyric acid is a chemical compound that features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available piperidine.

    Protection Step: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Chain Extension: The protected piperidine is then subjected to a chain extension reaction using butyric acid or its derivatives under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated reactors and continuous flow systems.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the butyric acid moiety, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the carbonyl group of the butyric acid moiety to yield alcohols.

    Substitution: The Boc-protected piperidine ring can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Boc-piperidin-3-yl)-butyric acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders.

    Industry: In the production of fine chemicals and advanced materials.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity.

Result of Action

As a compound used in proteomics research , it may have effects on protein function or activity.

Comparison with Similar Compounds

  • 4-(1-Boc-piperidin-3-yl)-propionic acid
  • 4-(1-Boc-piperidin-3-yl)-acetic acid
  • N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine

Comparison: 4-(1-Boc-piperidin-3-yl)-butyric acid is unique due to its specific chain length and functional groups, which provide distinct reactivity and stability compared to similar compounds. Its longer chain length compared to 4-(1-Boc-piperidin-3-yl)-propionic acid and 4-(1-Boc-piperidin-3-yl)-acetic acid allows for different spatial interactions and binding affinities in biological systems.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-5-7-11(10-15)6-4-8-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVUQUJJLJBFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661414
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318536-95-7
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Boc-piperidin-3-yl)-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(1-Boc-piperidin-3-yl)-butyric acid
Reactant of Route 3
Reactant of Route 3
4-(1-Boc-piperidin-3-yl)-butyric acid
Reactant of Route 4
Reactant of Route 4
4-(1-Boc-piperidin-3-yl)-butyric acid
Reactant of Route 5
4-(1-Boc-piperidin-3-yl)-butyric acid
Reactant of Route 6
4-(1-Boc-piperidin-3-yl)-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.